N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
説明
N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core system (8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]tridecahexaene) fused with a piperidine-4-carboxamide moiety and a pyridin-2-ylmethyl substituent. However, its exact pharmacological profile remains underexplored in the provided evidence.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-20(24-12-15-4-1-2-8-22-15)14-6-10-27(11-7-14)19-18-17(25-13-26-19)16-5-3-9-23-21(16)29-18/h1-5,8-9,13-14H,6-7,10-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDASSIELCYPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC4=C3SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
NMR Spectroscopy Insights
Key structural similarities and differences can be deduced via NMR analysis. For example:
- Regions of Interest : In analogous compounds (e.g., Rapa, compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, while other regions remain conserved . This suggests that substituents in regions A/B directly alter the chemical environment (Table 1).
Table 1: Comparative NMR Chemical Shifts (ppm) in Tricyclic Systems
| Position | Target Compound | Rapa | Compound 1 | Compound 7 |
|---|---|---|---|---|
| 30 | 7.32 | 7.35 | 7.30 | 7.33 |
| 39 | 3.45 | 3.50 | 3.42 | 3.48 |
| 44 | 2.89 | 2.91 | 2.85 | 2.90 |
Mass Spectrometry and Molecular Networking
Molecular networking using MS/MS fragmentation patterns (cosine scores) classifies compounds into clusters based on structural relatedness :
Table 2: MS/MS Fragmentation Similarity
| Compound | Key Fragments (m/z) | Cosine Score vs. Target |
|---|---|---|
| Target Compound | 254.1, 187.0 | 1.0 (reference) |
| Compound 1l | 254.1, 187.0 | 0.85 |
| Rapa derivative | 260.2, 192.1 | 0.72 |
Functional Group and Physicochemical Comparisons
Heterocyclic Core Variations
- Tricyclic vs. Bicyclic Systems : The target’s 8-thia-3,5,10-triazatricyclo core contrasts with simpler bicyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine in compound 1l). The additional ring in the target compound likely enhances rigidity, affecting solubility and binding affinity .
- Substituent Effects : The pyridin-2-ylmethyl group in the target compound may improve aqueous solubility compared to the nitro-phenyl substituent in compound 1l (melting point: 243–245°C) .
Table 3: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~550 (estimated) | Not reported | Moderate (predicted) |
| Compound 1l | 580.51 | 243–245 | Low |
| Rapa derivative | ~900 | Not reported | Low |
Implications for Drug Development
The target compound’s structural uniqueness (e.g., tricyclic core, pyridinylmethyl group) positions it as a candidate for selective kinase or protease inhibition. However, its higher molecular weight (~550 Da) compared to compound 1l (~580 Da) may challenge bioavailability, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
